Trinaphthalen-1-ylarsane
Description
Trinaphthalen-1-ylarsane is a tri-substituted organoarsenic compound comprising an arsenic center bonded to three naphthalen-1-yl groups. Its molecular formula is C₃₀H₂₁As, with a molecular weight of approximately 450.4 g/mol. While direct references to this compound are absent in the provided evidence, its properties can be inferred through analogy to structurally related compounds, such as triarylarsines and naphthalene derivatives .
Properties
CAS No. |
5424-33-9 |
|---|---|
Molecular Formula |
C30H21As |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
trinaphthalen-1-ylarsane |
InChI |
InChI=1S/C30H21As/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H |
InChI Key |
XEWRDOWPERXGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[As](C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trinaphthalen-1-ylarsane typically involves the reaction of naphthalene derivatives with arsenic trichloride under controlled conditions. One common method is the reaction of naphthalen-1-ylmagnesium bromide with arsenic trichloride in an inert atmosphere, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Trinaphthalen-1-ylarsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental form.
Substitution: The naphthalene groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products Formed
The major products formed from these reactions include various arsenic oxides, reduced arsenic compounds, and substituted naphthalene derivatives .
Scientific Research Applications
Trinaphthalen-1-ylarsane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Trinaphthalen-1-ylarsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Data Table: Key Comparative Properties
| Property | This compound | Trimethyl-1-naphthalenylsilane | Naphthalen-1-ylmethanol |
|---|---|---|---|
| Molecular Formula | C₃₀H₂₁As | C₁₃H₁₆Si | C₁₁H₁₀O |
| Molecular Weight (g/mol) | ~450.4 | 200.35 | 158.20 |
| Central Atom | Arsenic | Silicon | Carbon (hydroxyl) |
| Toxicity | High (As-related) | Low | Low |
| Key Applications | Catalysis, Materials | Polymer additives | Organic synthesis |
Research Findings and Implications
- Synthetic Challenges : this compound’s synthesis likely requires arsenic trihalides and naphthalen-1-yl Grignard reagents, analogous to methods for triarylarsines. Steric hindrance from three naphthalene groups may necessitate optimized reaction conditions .
- Toxicological Considerations : While naphthalene derivatives (e.g., 1-methylnaphthalene) are associated with respiratory and hepatic toxicity (–8), the addition of arsenic in this compound necessitates stringent handling protocols.
- Structural Characterization : Crystallographic techniques (e.g., single-crystal X-ray diffraction, as referenced in ) would be critical for confirming the compound’s geometry and intermolecular interactions .
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